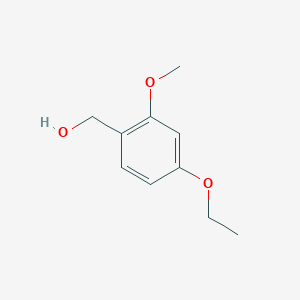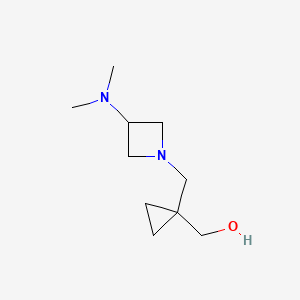
(1-((3-(Dimethylamino)azetidin-1-yl)methyl)cyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-((3-(Dimethylamino)azetidin-1-yl)methyl)cyclopropyl)methanol is a synthetic organic compound that features a cyclopropyl ring, an azetidine ring, and a dimethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-((3-(Dimethylamino)azetidin-1-yl)methyl)cyclopropyl)methanol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be attached through a series of reactions involving cyclopropanation of suitable intermediates.
Final Assembly: The final step involves the coupling of the azetidine and cyclopropyl intermediates, followed by reduction to yield the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Substituted azetidines, cyclopropyl derivatives.
Chemistry:
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving azetidine and cyclopropyl groups.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (1-((3-(Dimethylamino)azetidin-1-yl)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group may facilitate binding to these targets, while the cyclopropyl and azetidine rings may enhance the compound’s stability and specificity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- (1-(Azetidin-1-yl)methyl)cyclopropylmethanol
- (1-(Dimethylamino)methyl)cyclopropylmethanol
- (1-(Azetidin-1-yl)methyl)cyclopropylamine
Uniqueness: (1-((3-(Dimethylamino)azetidin-1-yl)methyl)cyclopropyl)methanol is unique due to the presence of both the azetidine and cyclopropyl rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H20N2O |
|---|---|
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
[1-[[3-(dimethylamino)azetidin-1-yl]methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C10H20N2O/c1-11(2)9-5-12(6-9)7-10(8-13)3-4-10/h9,13H,3-8H2,1-2H3 |
InChI-Schlüssel |
JFCBLSIRDQJQLM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1CN(C1)CC2(CC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


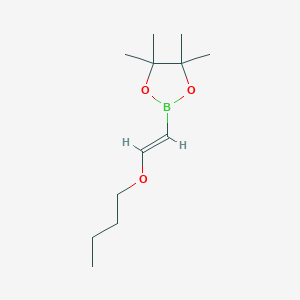

![tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13933303.png)

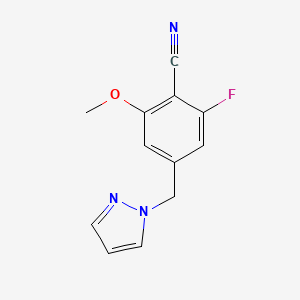
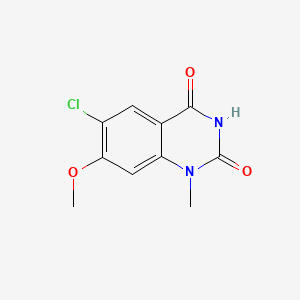
![2-Methylfuro[2,3-c]pyridine-5-methanol](/img/structure/B13933328.png)
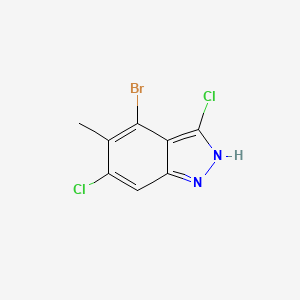
![5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol](/img/structure/B13933335.png)

![Silane, [(5-methoxypentyl)oxy]trimethyl-](/img/structure/B13933338.png)
![Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13933339.png)
